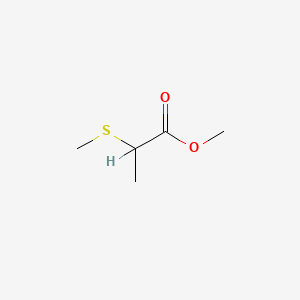

Methyl 2-(methylthio)propionate

Beschreibung

Significance and Research Context of Thioester Compounds

Thioesters are a class of organic compounds that are structurally analogous to esters, but with a sulfur atom replacing the ester oxygen atom linked to the carbonyl group. fiveable.me This substitution of sulfur for oxygen results in a weaker carbon-sulfur bond compared to the carbon-oxygen bond in esters, rendering thioesters more reactive. fiveable.mevaia.com This enhanced reactivity makes them valuable intermediates in organic synthesis, where they can be used as acylating agents to form new carbon-carbon bonds and construct complex organic molecules. fiveable.me

The significance of thioesters extends deeply into biochemistry. vaia.com They are considered high-energy compounds because the cleavage of the thioester bond, particularly through hydrolysis, releases a significant amount of energy. vaia.com This property is fundamental to their role in metabolism. A prime example is Acetyl-CoA (acetyl coenzyme A), a crucial thioester in numerous metabolic pathways, including the citric acid cycle and the synthesis of fatty acids. fiveable.mevaia.com The thioester bond in Acetyl-CoA facilitates the transfer of acyl groups in these biochemical reactions. fiveable.me

Furthermore, some scientists, like Nobel laureate Christian de Duve, have postulated that thioesters were critical for the origin of life. chemeurope.com The "Thioester World" hypothesis suggests that these high-energy molecules could have served as the precursors to ATP, acting as the primary energy currency in prebiotic chemical systems. chemeurope.comtaylorandfrancis.com Thioesters are intermediates in key processes where ATP is used or regenerated, and they are involved in the synthesis of a wide array of cellular components, including lipids, peptides, and fatty acids. chemeurope.comtaylorandfrancis.com

Historical Perspective on Methyl 2-(methylthio)propionate Investigations

The historical investigation of this compound is not extensively documented in a singular timeline but can be pieced together from its appearance in various research and industrial contexts. Its primary identity in scientific literature is as a synthetic chemical intermediate and a compound of interest in flavor and fragrance science. thegoodscentscompany.comthegoodscentscompany.com

Early research involving related thioesters focused on their synthesis and reactivity. The development of methods for creating thioester functionalities has been a long-standing area of interest in organic chemistry. While specific early investigations into this compound are not prominent, its synthesis falls under general methods for esterification of thiocarboxylic acids or related reactions.

The compound gained more specific attention in the context of flavor chemistry. Related compounds, such as Methyl 3-(methylthio)propionate (B1239661), have been identified as significant contributors to the aroma of fruits like pineapple. smolecule.com This has likely spurred research into a variety of related thioesters, including this compound, to understand their organoleptic properties and potential applications in the food and fragrance industries, although it is noted as not being used for these purposes. thegoodscentscompany.comflavscents.com Patents related to the synthesis of complex molecules sometimes feature methods applicable to the creation of thioester intermediates, indicating their utility as building blocks in industrial organic synthesis. google.com

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research involving this compound and related thioesters continues along several fronts. In synthetic organic chemistry, there is ongoing interest in developing novel and more efficient methods for their synthesis. For instance, research into thioetherification reactions using thioesters as thiol transfer reagents highlights the evolving utility of these compounds. taylorandfrancis.com The use of thioesters as building blocks for constructing complex heterocyclic compounds remains an active area of research with potential pharmaceutical applications. taylorandfrancis.com

A significant frontier lies in the field of material science. The dynamic nature of the thioester bond, which is susceptible to nucleophilic attack, makes compounds like these candidates for the development of self-healing polymers and other dynamic materials. smolecule.com While research may not be focused on this compound specifically, the principles apply to the broader class of thioesters.

Several questions regarding this compound remain unaddressed. Its complete metabolic fate in various biological systems is not fully elucidated. While related compounds are known metabolites in microorganisms like Saccharomyces cerevisiae, the specific pathways involving the 2-substituted isomer are less understood. smolecule.com The full spectrum of its potential applications in organic synthesis has likely not been exhausted, and new catalytic systems could unlock novel transformations. Furthermore, a comprehensive investigation of its physical and chemical properties under a wider range of conditions could reveal new characteristics and potential uses. The toxicological properties of the compound have not been fully investigated, representing a significant gap in knowledge. fishersci.com

Table 2: Data on Related Thioester Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Research Context/Significance |

|---|---|---|---|

| Methyl 3-(methylthio)propionate | C₅H₁₀O₂S | 134.19 | Flavor component in pineapple, precursor in synthesis, used in metabolic studies. sigmaaldrich.comsmolecule.com |

| Ethyl 2-methyl-2-(methylthio)propionate | C₇H₁₄O₂S | 162.25 | Used in fruit flavors (pineapple, berry), applications in material sciences. thegoodscentscompany.comnih.gov |

| Methylthio 2-(propionyloxy)propionate | C₇H₁₂O₃S | 176.24 | Used as a flavoring agent. nih.gov |

| Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate | C₁₈H₃₄O₂S₃ | 394.66 | Reagent in polymer chemistry (RAFT polymerization). sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPSBIWJVUCDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338319 | |

| Record name | methyl 2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-98-2, 61366-76-5 | |

| Record name | methyl 2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-METHYLTHIOPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Methylthio Propionate

Established Synthetic Routes to Methyl 2-(methylthio)propionate

The traditional synthesis of this compound relies on well-established chemical reactions. These methods are often straightforward and utilize readily available starting materials.

Esterification Reactions in this compound Synthesis

One of the most direct routes to this compound is through the esterification of its corresponding carboxylic acid, 2-(methylthio)propionic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The general reaction is as follows:

CH₃SCH(CH₃)COOH + CH₃OH ⇌ CH₃SCH(CH₃)COOCH₃ + H₂O

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed.

While direct esterification is a common laboratory-scale method, industrial production may favor alternative routes due to the availability and cost of the starting materials.

Methylthiolation Strategies for Propionate (B1217596) Derivatives

Another key strategy for the synthesis of this compound involves the introduction of a methylthio group onto a propionate derivative. One common approach is the Michael addition of methyl mercaptan (methanethiol) or its corresponding thiolate to an acrylic acid ester, such as methyl acrylate (B77674). This reaction typically proceeds under basic conditions.

The reaction of methyl acrylate with methyl mercaptan is illustrated below:

CH₂=CHCOOCH₃ + CH₃SH → CH₃SCH₂CH₂COOCH₃

It is important to note that this reaction yields Methyl 3-(methylthio)propionate (B1239661), an isomer of the target compound. To obtain this compound, a different starting material or a rearrangement strategy would be necessary.

Direct α-thiolation of methyl propionate is challenging due to the lower reactivity of the α-carbon compared to the carbonyl group.

Nucleophilic Substitution Approaches for this compound

A highly effective and widely used method for the synthesis of this compound is through nucleophilic substitution. This approach involves the reaction of a methyl 2-halopropionate, such as methyl 2-bromopropionate or methyl 2-chloropropionate, with a methylthiolate nucleophile.

The general scheme for this reaction is:

CH₃CH(X)COOCH₃ + CH₃SNa → CH₃SCH(CH₃)COOCH₃ + NaX (where X = Cl, Br)

Sodium thiomethoxide (CH₃SNa) is a common source of the methylthiolate anion. It can be prepared by reacting methyl mercaptan with a base like sodium hydroxide (B78521) or sodium methoxide. The reaction is typically carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent like dimethylformamide (DMF).

This method is advantageous as it allows for the direct formation of the desired product with high regioselectivity. The choice of the leaving group (halide) can influence the reaction rate, with bromide generally being more reactive than chloride.

Oxidation of Thioether Precursors in this compound Formation

The formation of α-thioesters through the oxidation of thioether precursors is a less common but viable synthetic strategy. One such method is the Pummerer rearrangement. nih.govnih.govtandfonline.com In this reaction, a sulfoxide (B87167) is treated with an activating agent, such as acetic anhydride, to yield an α-acyloxythioether. nih.govnih.govtandfonline.com

While not a direct synthesis of this compound, a related precursor could potentially be synthesized and then converted to the target molecule. For example, the Pummerer rearrangement of a suitable sulfoxide derived from a propionate could introduce the thioether functionality at the α-position. However, this method is often more complex than direct nucleophilic substitution.

Another oxidative approach involves the conversion of dithioacetals to thioesters. This method, however, is not directly applicable to the synthesis of this compound from simple precursors.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound, advanced synthetic approaches and process optimization techniques have been explored.

Catalytic Systems in this compound Synthesis

The use of catalysts can significantly enhance the synthesis of thioethers like this compound. Phase-transfer catalysis (PTC) is a particularly useful technique for nucleophilic substitution reactions. crdeepjournal.org In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the reaction between an aqueous solution of sodium thiomethoxide and an organic solution of methyl 2-halopropionate. crdeepjournal.orgrsc.org This method can lead to higher yields, milder reaction conditions, and reduced use of organic solvents. crdeepjournal.org

Transition metal catalysis also offers powerful tools for the formation of carbon-sulfur bonds. researchgate.netresearchgate.netthieme-connect.com While specific examples for the direct catalytic synthesis of this compound are not extensively reported, related reactions suggest potential applications. For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of α-thioesters. organic-chemistry.org Furthermore, iron-catalyzed reactions have been developed for the synthesis of thioesters from thiols and aldehydes. acs.org

Enzyme-catalyzed reactions represent a green and highly selective alternative. nih.govnih.govlibretexts.org Radical S-adenosylmethionine (SAM) enzymes, for example, are known to catalyze the formation of thioether bonds in various natural products. nih.govnih.gov While not yet a common industrial method for this specific compound, the development of biocatalysts for the synthesis of this compound is a promising area of research.

Solvent Effects and Reaction Condition Optimization

The synthesis of this compound and related compounds is significantly influenced by the choice of solvent and other reaction parameters. Optimizing these conditions is crucial for maximizing yield, minimizing reaction times, and ensuring process safety and efficiency.

Solvent polarity plays a critical role. For instance, in the solvolysis of related sulfur-containing esters, a distinction is observed between reactions in more nucleophilic solvents and those in highly ionizing, less nucleophilic solvents. mdpi.com In more nucleophilic solvents, a bimolecular (SN2-type) mechanism may be favored, where the solvent actively participates in the transition state. mdpi.com Conversely, in highly ionizing media like aqueous fluoroalcohols, a stepwise (SN1-type) mechanism with significant charge separation is more likely. mdpi.com The choice between protic and aprotic solvents can also dictate the reaction pathway and rate. nih.gov For example, protic solvents can stabilize charged intermediates through hydrogen bonding, potentially accelerating certain reaction steps.

Temperature and pressure are fundamental parameters in reaction optimization. Increased temperature generally leads to higher reaction rates. However, in complex reaction networks, temperature changes can also alter the selectivity towards desired products versus side products. Pressure is particularly relevant for reactions involving gaseous reagents, where increased pressure enhances their concentration in the liquid phase, thereby accelerating the reaction.

The nature of the catalyst and reactants also presents opportunities for optimization. For instance, in the preparation of 3-(methylthio)propanal, an intermediate for synthesizing related compounds, various catalysts including organic bases and metal acetates have been employed. google.com The catalyst concentration and the use of co-catalysts or inhibitors to prevent side reactions, such as the polymerization of acrolein, are critical for achieving high yields. google.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) and automated self-optimization platforms. prismbiolab.com These strategies allow for the systematic variation of multiple parameters simultaneously to identify the optimal reaction conditions more efficiently than traditional one-factor-at-a-time (OFAT) methods. prismbiolab.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. researchgate.net These principles focus on areas such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org

A key principle is waste prevention , which prioritizes the minimization or elimination of waste products rather than their subsequent treatment. nih.gov This can be achieved by designing synthetic routes with high atom economy, where the maximum proportion of reactant atoms is incorporated into the final product. acs.org

The choice of solvents and auxiliary substances is another critical aspect. skpharmteco.com Solvents often constitute a significant portion of the mass in a chemical process and contribute heavily to its environmental footprint. skpharmteco.com Green chemistry encourages the use of safer, more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govresearchgate.net Efforts are also made to minimize solvent use altogether or to implement efficient solvent recovery and recycling systems. skpharmteco.com

Catalysis is a cornerstone of green chemistry. Catalytic reactions are often more selective and require milder conditions than stoichiometric reactions, leading to higher energy efficiency and reduced waste. researchgate.net The development of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. google.com

Furthermore, the principle of reducing unnecessary derivatization advocates for synthetic pathways that minimize the use of protecting groups, as these steps introduce additional reagents and generate waste. acs.orgnih.gov The use of highly selective enzymes can often circumvent the need for protecting groups. acs.org Energy efficiency is another important consideration, with methods like microwave-assisted synthesis being explored to reduce reaction times and energy consumption. nih.govresearchgate.net

Derivatization and Analog Synthesis

The modification of the this compound structure through derivatization and analog synthesis allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Synthesis of this compound Analogs with Modified Ester Groups (e.g., Ethyl, Propyl Esters)

The ester functionality of this compound can be readily modified to produce a range of analogs, such as ethyl and propyl esters. These analogs are often synthesized for applications in flavors and fragrances, where the nature of the ester group can significantly influence the organoleptic properties. thegoodscentscompany.com

A common method for synthesizing these analogs is through the esterification of 2-methyl-2-(methylthio)propanoic acid with the corresponding alcohol (e.g., ethanol (B145695) or propanol) in the presence of an acid catalyst. Alternatively, transesterification reactions can be employed.

Below is a table of some ester analogs of 2-(methylthio)propionate:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2-(methylthio)propionate | C6H12O2S | 148.23 | 40800-76-8 nih.gov |

| Ethyl 2-methyl-2-(methylthio)propionate | C7H14O2S | 162.25 | 49773-24-2 nih.gov |

| 2-Methylpropyl propanoate | C7H14O2 | 130.18 | Not Available hmdb.ca |

This table is interactive and allows for sorting by clicking on the column headers.

Synthesis of this compound Analogs with Modified Thioether Moieties (e.g., Phenylthio Analogs)

Modification of the thioether group in this compound allows for the introduction of different substituents, such as a phenyl group, leading to analogs like methyl 2-(phenylthio)propionate. These structural changes can significantly alter the chemical and physical properties of the molecule.

The synthesis of such analogs can be achieved through various synthetic routes. For example, the reaction of a suitable precursor, such as methyl 3-(4-phenylthiobenzoyl)acrylate, with a thiol like thioacetic acid can yield a phenylthio-containing propionate derivative. prepchem.com

A representative example is the synthesis of methyl 2-phenylpropionate, which, while lacking the thioether group, demonstrates the modification of the core propionate structure with an aryl substituent. nih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 2-phenylpropionate | C10H12O2 | 164.20 | 31508-44-8 nih.gov |

This table is interactive and allows for sorting by clicking on the column headers.

Preparation of Related Propionate Derivatives Containing Methylthio Groups (e.g., 3-Methylthiopropionates)

A variety of propionate derivatives containing a methylthio group at different positions on the carbon chain have been synthesized. A prominent example is methyl 3-(methylthio)propionate, an isomer of this compound. sigmaaldrich.com This compound is a known flavor component found in fruits like pineapple. sigmaaldrich.com

The synthesis of methyl 3-(methylthio)propionate can be accomplished through several methods, including the esterification of 3-(methylthio)propanoic acid with methanol or the reaction of methyl acrylate with methanethiol. smolecule.com It has been used as a precursor in the synthesis of other compounds for studying biochemical pathways, such as the demethylation of sulfur-containing molecules by marine bacteria. sigmaaldrich.comsigmaaldrich.com

Another related derivative is methyl 2-methyl-3-(methylthio)propionate. nih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 3-(methylthio)propionate | C5H10O2S | 134.20 | 13532-18-8 sigmaaldrich.com |

| 3-(Methylthio)propionate (anion) | C4H7O2S- | 119.16 | Not Available nih.gov |

| Methyl 2-methyl-3-(methylthio)propionate | C6H12O2S | 148.23 | 80986-28-3 nih.gov |

| Methylthio 2-(propionyloxy)propionate | C7H12O3S | 176.24 | 827024-53-3 nih.gov |

This table is interactive and allows for sorting by clicking on the column headers.

Functional Group Interconversions on the this compound Scaffold (e.g., Desulfurization)

The this compound scaffold can undergo various functional group interconversions to yield a range of derivatives. One significant transformation is desulfurization, which involves the removal of the sulfur atom. This can be achieved using various reagents, such as Raney nickel, to produce the corresponding desulfurized propionate ester.

Other potential interconversions include the hydrolysis of the ester group to the corresponding carboxylic acid, 2-(methylthio)propanoic acid, or reduction to the corresponding alcohol. These transformations open up avenues for further synthetic modifications and the creation of a diverse library of related compounds.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Methylthio Propionate

Reaction Kinetics and Thermodynamics of Methyl 2-(methylthio)propionate Transformations

Detailed kinetic and thermodynamic data for transformations of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally related compounds.

Furthermore, research on the hydrolysis of γ-alkyl-γ-(methylthio)methylene Meldrum's acids highlights the importance of steric effects on reaction rates. ppu.edu While electronic effects of the alkyl groups are considered small, the study indicates that steric factors can introduce complexities that affect the rate of hydrolysis. ppu.edu This suggests that the methyl group at the α-position in this compound likely influences its hydrolysis kinetics compared to its isomer, Methyl 3-(methylthio)propionate (B1239661).

The synthesis of methyl propionate (B1217596) itself has been studied from a kinetic and thermodynamic perspective, particularly its catalytic synthesis from propanoic acid and methanol (B129727). google.com While this does not directly describe the reactivity of the methylthio group, it provides context for the stability and formation of the propionate ester moiety.

Table 1: Kinetic Data for Hydrolysis of a Model Thioester (S-methyl thioacetate)

| Parameter | Value | Conditions |

|---|---|---|

| Acid-mediated hydrolysis rate constant (k_a) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution |

| Base-mediated hydrolysis rate constant (k_b) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Aqueous solution |

| pH-independent hydrolysis rate constant (k_w) | 3.6 x 10⁻⁸ s⁻¹ | Aqueous solution |

| Half-life for hydrolysis at pH 7, 23°C | 155 days | - |

| Second-order rate constant for thiol-thioester exchange (k_ex) | 1.7 M⁻¹s⁻¹ | with 2-sulfonatoethanethiolate |

Data sourced from a study on S-methyl thioacetate (B1230152) and may not be directly representative of this compound. harvard.edu

Stereochemical Aspects and Chirality in this compound Reactions

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-Methyl 2-(methylthio)propionate. The stereochemistry of reactions involving this compound is therefore a critical aspect.

The synthesis of chiral molecules often involves stereoselective or stereospecific reactions. nih.gov A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

The synthesis of chiral precursors to compounds like this compound has been explored. For example, methods for the synthesis of S-2-methyl chloropropionate, a potential precursor, include the chlorination of chiral methyl lactate (B86563). nih.gov Using R-methyl lactate with a chlorinating agent can yield S-2-methyl chloropropionate through a configuration-inversion reaction. nih.gov This highlights a potential route to enantiomerically enriched this compound through nucleophilic substitution of the chloro group with a methylthiolate nucleophile, which would likely proceed with inversion of configuration via an S_N2 mechanism.

While specific studies on the stereoselective reactions of this compound are scarce, the principles of stereoselectivity in related reactions are well-established. For instance, in the synthesis of 2-methyl-1,5-anti-pentenediols, the geometry of the allylborane reagent dictates the stereochemical outcome of the reaction. nih.gov This underscores the importance of chiral reagents and catalysts in controlling the stereochemistry of products in reactions involving chiral substrates like this compound.

Table 2: Synthetic Approaches to Chiral Precursors

| Starting Material | Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| R-methyl lactate | Chlorinating agent (e.g., with catalyst) | S-2-methyl chloropropionate | Inversion of configuration |

Information based on synthetic methods for a potential precursor. nih.gov

Degradation Pathways and Stability Studies of this compound

The stability of this compound is influenced by environmental factors and its inherent chemical reactivity. Generally, thioesters are noted to be stable in most media. thegoodscentscompany.com However, like other esters, they are susceptible to hydrolysis. researchgate.net The stability of unsaturated methyl esters has been shown to be greater when adsorbed on silica (B1680970) gel compared to a glass surface, suggesting that surface interactions can play a role in their degradation. nih.gov

One significant degradation pathway for related sulfur compounds in the environment is microbial degradation. For instance, the microbial demethylation of dimethylsulfoniopropionate (DMSP) leads to the formation of methylthiopropionate (MTPA). This process can be followed by further demethylation to mercaptopropionate or conversion to methanethiol.

Interactions with Other Chemical Species

The reactivity of this compound involves its interaction with various chemical species. As a thioether, the sulfur atom can be oxidized. It is generally considered to be incompatible with strong oxidizing agents.

The sulfur atom in thioethers is known to react with hydroxyl radicals (•OH), which are highly reactive species present in atmospheric and biological systems. The reaction of •OH with methionine, which contains a thioether group, is a complex, multi-step process initiated by the formation of a hydroxysulfuranyl radical. nih.gov A study on (carboxyalkyl)thiopropionic acid derivatives, including 3-(methylthio)propionic acid, showed that the initial step of oxidation by hydroxyl radicals is the formation of a hydroxysulfuranyl radical with high rate constants. osti.gov For 3-(methylthio)propionic acid, the rate constant for this reaction was determined to be 9.1 x 10⁹ M⁻¹s⁻¹. osti.gov The subsequent reactions of this radical intermediate depend on factors like pH and the concentration of the thioether. osti.gov

The ester group can undergo nucleophilic attack. As discussed in the kinetics section, this includes hydrolysis (reaction with water) and could also involve reactions with other nucleophiles. For example, thiol-thioester exchange is a known reaction for thioesters. harvard.edu

Furthermore, in the context of synthesis, unexpected side reactions can occur. For instance, during Swern oxidation of certain alcohols, byproducts containing a methylthio-methyl group can be formed through a Pummerer rearrangement. mdpi.com This highlights the potential for complex interactions depending on the reaction conditions and the other reagents present.

Advanced Analytical Methodologies for Methyl 2 Methylthio Propionate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of methyl 2-(methylthio)propionate from complex sample matrices prior to its quantification and identification.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Pulsed Flame Photometric Detector (PFPD), it offers high selectivity and sensitivity for sulfur-containing compounds. ingenieria-analitica.comysi.com The PFPD works on the principle of flame photometry, where sulfur compounds are combusted in a hydrogen-rich flame to produce chemiluminescent species that emit light at specific wavelengths. scioninstruments.com This detector can be operated in a mode that provides a linear and equimolar response to sulfur, allowing for the quantification of total sulfur content or individual sulfur species. ysi.comdavidsonanalytical.co.uk The self-cleaning design of the PFPD helps to prevent the "coking" effect often seen with other sulfur-selective detectors. ysi.com For complex samples, a PFPD can be used in parallel with a mass spectrometer (MS) to pinpoint the retention times of sulfur compounds, which might otherwise be masked by co-eluting components in the total ion chromatogram. ingenieria-analitica.com The detection limits for volatile sulfur compounds using GC-PFPD are in the low parts-per-billion (ppb) range. ysi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the definitive identification and quantification of this compound in complex mixtures. nih.govoup.comresearchgate.net In this technique, the gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. oup.com

Research has successfully employed GC-MS for the analysis of volatile compounds in pineapple, where this compound has been identified as a contributor to the fruit's aroma profile. nih.govoup.comcabidigitallibrary.org Studies have utilized GC-MS to compare the metabolite profiles of different parts of the pineapple at various ripening stages, revealing changes in the concentration of volatile compounds, including this compound. nih.govresearchgate.net

| Parameter | Value/Description | Source |

| Gas Chromatograph | Agilent 6890N series II | oup.com |

| Column | Fused silica (B1680970) capillary column | oup.com |

| Carrier Gas | Helium | scielo.br |

| Mass Spectrometer | Varian Saturn 2000R | scielo.br |

| Ionization Mode | Electron Impact (EI) at 70 eV | oup.comscielo.br |

| Mass Range | m/z 35–400 | oup.com |

This table presents typical GC-MS parameters used for the analysis of volatile compounds, including this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that can be used for the separation of non-volatile or thermally labile compounds. For a compound like this compound, reverse-phase HPLC can be employed for its separation and quantification. sielc.com

Furthermore, as this compound possesses a chiral center, HPLC is the method of choice for the resolution of its stereoisomers. This is typically achieved using a chiral stationary phase (CSP). researchgate.net The separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net The development of effective enantioseparation protocols is crucial for studying the biological and sensory properties of individual enantiomers, as they can exhibit different activities. mdpi.com While direct HPLC methods for the chiral separation of this compound are not extensively documented, methods developed for other chiral thioether esters and chiral sulfur compounds can be adapted. mdpi.commdpi.comacs.org The choice of the mobile phase and the type of CSP are critical factors in achieving successful enantioseparation. mdpi.comnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices before their analysis by GC or GC-MS. mdpi.comnih.gov This technique is particularly well-suited for the analysis of aroma compounds in foods and beverages, such as pineapple and wine. oup.comcabidigitallibrary.orgscielo.br In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. After an appropriate extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

The optimization of HS-SPME parameters, such as extraction time, temperature, and fiber type, is crucial for achieving high sensitivity and reproducibility. scielo.br Studies on pineapple volatiles have successfully used HS-SPME to identify key odor-active compounds, including this compound. cabidigitallibrary.org

| Parameter | Value/Description | Source |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | oup.comcabidigitallibrary.org |

| Application | Extraction of volatile compounds from pineapple and wine | oup.comcabidigitallibrary.orgscielo.br |

| Coupled Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | scielo.brnih.gov |

| Advantages | Solvent-free, fast, sensitive, requires small sample volume | scielo.brnih.gov |

| Optimized Conditions | Equilibrium time: 15 min, Extraction time: 35 min, Extraction temp: 30 °C (for wine) | scielo.br |

This table summarizes the application and typical optimized conditions for HS-SPME in the analysis of volatile compounds.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule. For this compound, the NMR spectra would exhibit characteristic signals for the different proton and carbon atoms.

Based on the structure of this compound and data from similar compounds like methyl 3-methylthiopropionate, the expected NMR data can be predicted. chemicalbook.com The ¹H NMR spectrum would show a singlet for the methyl ester protons, a singlet for the methylthio protons, and a multiplet system for the diastereotopic methylene (B1212753) protons and the methine proton. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the methoxy (B1213986) carbon, the methylthio carbon, and the carbons of the propionate (B1217596) backbone.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.7 | Singlet | -OCH₃ (ester) |

| ¹H | ~2.1 | Singlet | -SCH₃ |

| ¹H | ~2.6-2.8 | Multiplet | -CH₂- |

| ¹H | ~3.0-3.2 | Multiplet | -CH- |

| ¹³C | ~173 | Singlet | C=O |

| ¹³C | ~52 | Singlet | -OCH₃ (ester) |

| ¹³C | ~45 | Singlet | -CH- |

| ¹³C | ~35 | Singlet | -CH₂- |

| ¹³C | ~15 | Singlet | -SCH₃ |

This table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. For this compound, the key functional groups are the ester and the thioether (sulfide) moieties.

The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to these functional groups. The most prominent peak is expected to be the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The presence of the methylthio (-S-CH₃) group would be indicated by C-S stretching vibrations, which are generally weaker and appear in the range of 800-600 cm⁻¹. Additionally, the C-H stretching vibrations of the methyl and methylene groups would be observed around 3000-2850 cm⁻¹.

A representative table of expected IR absorption bands for this compound is provided below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~2950-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Medium to Strong |

| ~1740 | C=O stretch | Ester | Strong |

| ~1450 | C-H bend | Alkyl (CH₃, CH₂) | Variable |

| ~1250-1150 | C-O stretch | Ester | Strong |

| ~700-600 | C-S stretch | Thioether | Weak to Medium |

This table represents expected values based on the functional groups present in this compound.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis (e.g., APPI-QTOFMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF), it provides highly accurate mass measurements, aiding in elemental composition determination. Atmospheric Pressure Photoionization (APPI) is a soft ionization technique particularly suitable for the analysis of less polar compounds that are challenging to ionize by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

In the mass spectrum of this compound (molar mass: 134.19 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of 134. Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Key expected fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of a methyl radical (•CH₃) to form a stable sulfonium (B1226848) ion.

Cleavage of the ester group , which can result in the loss of the methoxy group (•OCH₃) or the methoxycarbonyl group (•COOCH₃).

McLafferty rearrangement , if a gamma-hydrogen is available, although this is less likely to be a primary pathway for this specific structure.

An illustrative table of potential mass fragments for this compound is shown below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Likely Fragmentation Pathway |

| 134 | [CH₃SCH(CH₃)COOCH₃]⁺ | Molecular Ion |

| 119 | [CH₃SCH(CH₃)COO]⁺ | Loss of •CH₃ |

| 103 | [CH₃SCH(CH₃)]⁺ | Loss of •COOCH₃ |

| 89 | [CH(CH₃)COOCH₃]⁺ | Loss of •SCH₃ |

| 75 | [CH₃SCH₂]⁺ | Cleavage and rearrangement |

| 59 | [COOCH₃]⁺ | Cleavage of the ester group |

This table presents plausible fragmentation patterns based on the chemical structure of this compound.

The use of high-resolution MS, such as APPI-QTOFMS, would allow for the determination of the exact mass of these fragments, further confirming their elemental composition and enhancing the confidence in the structural elucidation.

Method Validation and Quality Control

To ensure that an analytical method for this compound is suitable for its intended purpose, a thorough validation process is required. This involves assessing several key performance characteristics to demonstrate the method's reliability.

Reproducibility and Robustness Assessments

Reproducibility refers to the ability of a method to produce consistent results when performed by different analysts, in different laboratories, or with different instruments. It is a measure of the method's transferability. Reproducibility is typically assessed by analyzing the same sample at multiple locations and comparing the results. The variability is often expressed as the relative standard deviation (RSD).

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For a gas chromatography (GC) or liquid chromatography (LC) method, these parameters could include the injector temperature, column temperature program, flow rate, or mobile phase composition. Robustness is evaluated by systematically varying these parameters and observing the effect on the analytical results.

Sensitivity and Detection Limits (LOD, LOQ)

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. fragranceu.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fragranceu.com

LOD and LOQ are crucial for the analysis of trace components, such as flavor compounds. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of low-concentration standards and calculating the standard deviation of the response. wikipedia.org

Recovery Studies and Accuracy Evaluations

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies . In a recovery study, a known amount of the analyte (a "spike") is added to a sample matrix (e.g., a beverage or food product). The sample is then analyzed, and the percentage of the spiked analyte that is detected is calculated. This "percent recovery" indicates whether the sample matrix interferes with the quantification of the analyte. Acceptable recovery is typically in the range of 80-120%, but this can vary depending on the complexity of the matrix and the concentration of the analyte.

A representative table for method validation parameters is provided below.

| Parameter | Acceptance Criteria | Example Result |

| Reproducibility (RSD) | < 15% | 8.5% |

| Robustness | No significant effect on results | Method passed |

| LOD | S/N ≥ 3 | 0.1 ng/mL |

| LOQ | S/N ≥ 10 | 0.3 ng/mL |

| Accuracy (% Recovery) | 80-120% | 95.2% |

This table shows typical acceptance criteria and representative results for the validation of an analytical method for a trace organic compound.

Environmental Fate, Transport, and Ecotoxicological Implications of Methyl 2 Methylthio Propionate

Bioaccumulation Potential in Ecological Systems

Bioaccumulation, the process by which chemicals accumulate in organisms, is a key concern for environmental risk assessment. There is no specific experimental data available on the bioaccumulation potential of Methyl 2-(methylthio)propionate. fishersci.com

An indication of bioaccumulation potential can be derived from the octanol-water partition coefficient (logP or log Kₒw). A high logP value (typically >3) suggests a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate. For this compound, an estimated logP value is 1.170. thegoodscentscompany.comflavscents.com This relatively low value suggests that the potential for significant bioaccumulation in ecological systems is low.

Estimated Physicochemical Properties Relevant to Bioaccumulation

| Property | Value | Source |

|---|---|---|

| logP (o/w) | 1.170 (estimated) | thegoodscentscompany.comflavscents.com |

Transport Mechanisms and Environmental Distribution Modeling

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties. This compound is described as being immiscible with water, which would limit its mobility in aqueous systems. fishersci.comfishersci.no However, an estimated water solubility of 15,760 mg/L suggests some potential for dissolution and transport in water. thegoodscentscompany.comflavscents.com

Its low estimated logP value of 1.170 suggests that adsorption to soil organic matter and sediment would be limited, potentially allowing for some mobility in the soil column. thegoodscentscompany.comflavscents.com The vapor pressure is estimated to be 2.733 mmHg at 25°C, indicating a moderate potential for volatilization from soil and water surfaces. thegoodscentscompany.comflavscents.com

Environmental distribution modeling, which uses these physicochemical properties to predict the partitioning of a chemical between air, water, soil, and sediment, has not been specifically reported for this compound. However, based on its properties, it is likely to be distributed between the air and water compartments, with less partitioning to soil and sediment.

Ecotoxicological Assessment and Risk Analysis Frameworks

Ecotoxicological assessment evaluates the potential adverse effects of a chemical on ecosystems. For this compound, there is a lack of comprehensive ecotoxicity data. fishersci.com One material safety data sheet indicates that it is toxic to aquatic life, but does not provide specific toxicity values (e.g., LC50 or EC50). mu-intel.com Another advises not to allow the substance to enter sewers or surface/ground water. foodb.ca

Risk analysis frameworks for chemicals typically involve comparing exposure concentrations with toxicity thresholds. Given the absence of both detailed environmental concentration data and ecotoxicity data for this compound, a quantitative environmental risk assessment cannot be performed at this time. Such an assessment would require empirical studies on its toxicity to a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish.

In the absence of specific data, regulatory frameworks often rely on data from structurally similar compounds as part of a category approach or read-across. However, such an assessment for this compound has not been found in the reviewed literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl β-methylthiopropionate |

| Methyl propionate (B1217596) |

| Methyl isothiocyanate (MITC) |

| 2-Propenoic acid, methyl ester |

| 2-methylpyridine |

| 2-ethylpyridine |

| 2-hydroxypyridine |

| Methyl 3-(methylthio)-(Z)-2-propenoate |

| Methyl-beta-methylthiopropionate |

| Ethyl 2-methyl-2-(methylthio)propionate |

Assessment of Potential Toxicity to Non-Target Organisms (referencing derivatives)

Direct and comprehensive ecotoxicological data for this compound is not extensively available in the public domain, with safety data sheets often stating that its toxicological properties have not been fully investigated fishersci.comthegoodscentscompany.com. To build a preliminary assessment of its potential impact on non-target organisms, it is instructive to examine the known toxicity of its structural derivatives. By analyzing data from related thiochemicals and carboxylic acid esters, a potential toxicity profile can be inferred.

A case study on 16 thiochemicals prepared for REACH registration highlighted that for many of these "difficult substances," data gaps in aquatic toxicity had to be filled with new experimental data d-nb.info. While these new tests on similar compounds indicated a 2 to 5 times lower acute aquatic toxicity than previously predicted, they still underscore the importance of evaluating this chemical class d-nb.info. The study also noted that substances like thiochemicals can be challenging to test due to factors like instability, volatility, and low water solubility, which can create uncertainty in test results d-nb.info.

The derivatives of this compound, such as its parent acid and other related esters, provide further insight. For instance, the safety data for 3-(Methylthio)propionic acid notes that, prior to neutralization, the substance may pose a danger to aquatic organisms synerzine.com. Other related compounds show varying levels of irritation. Methyl 3-(methylthio)propionate (B1239661) is classified as irritating to the eyes, respiratory system, and skin thegoodscentscompany.com. Similarly, Ethyl 2-methyl-2-(methylthio)propionate is noted to cause skin irritation nih.gov.

This information suggests that while this compound itself lacks a complete ecotoxicological profile, the broader family of thiochemicals and its direct derivatives exhibit properties that warrant a cautious approach regarding their release into the environment. The potential for aquatic toxicity and irritation to organisms is a key consideration.

Interactive Table: Toxicity Data of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Observed Effects / Hazard Statements | Source(s) |

|---|---|---|---|---|

| This compound | 17436-02-1 | C5H10O2S | Toxicological properties have not been fully investigated. | fishersci.com |

| 3-(Methylthio)propionic acid | 646-01-5 | C4H8O2S | May be corrosive to metals; Causes severe skin burns and eye damage; May be a danger to aquatic organisms before neutralization. | synerzine.com |

| Methyl 3-(methylthio)propionate | 13532-18-8 | C5H10O2S | Irritating to eyes, respiratory system, and skin. | thegoodscentscompany.com |

| Ethyl 2-methyl-2-(methylthio)propionate | 49773-24-2 | C7H14O2S | Causes skin irritation. | nih.gov |

Application of Integrated Testing Strategies (ITS) for Risk Assessment

Given the limited availability of traditional in-vivo toxicological data for many chemicals, including this compound, modern risk assessment is increasingly moving towards Integrated Testing Strategies (ITS). researchgate.net ITS, also referred to as Integrated Approaches to Testing and Assessment (IATA), represent a shift from a rigid reliance on single, often animal-intensive, tests to a more flexible and intelligent framework altex.orgnih.gov. These strategies efficiently combine data from a multitude of sources to satisfy regulatory information needs for safety assessment nih.govd-nb.info.

The core principle of ITS is to integrate various streams of information, including altex.orgresearchgate.net:

In silico methods: (Quantitative) Structure-Activity Relationship ((Q)SAR) models that predict the properties and effects of a chemical based on its structure.

In vitro methods: Tests conducted at the cellular level, which can provide mechanistic insights into a chemical's potential toxicity.

Data from analogous compounds (read-across): Using toxicity data from structurally similar chemicals to fill data gaps.

Existing experimental data: Leveraging any available test results, even if from non-standard tests.

Physicochemical properties and exposure data.

This approach allows for a more cost-effective and faster assessment of chemical hazards while significantly reducing the number of required animal tests researchgate.net. The process is often tiered, where the results of initial screening tests (e.g., in silico or in vitro) determine the need for further, more complex testing altex.orgresearchgate.net.

For a compound like this compound, where comprehensive data is scarce, an ITS approach would be particularly valuable. An assessment could begin with in silico (Q)SAR modeling to predict its potential for environmental persistence, bioaccumulation, and toxicity based on its molecular structure. This would be followed by a read-across analysis using the known ecotoxicity data of its derivatives, such as 3-(Methylthio)propionic acid and other related esters discussed in the previous section. In vitro assays could then be employed to investigate specific mechanisms of toxicity suggested by the initial analyses. A case study on thiochemicals demonstrated the utility of such a flexible ITS framework, integrating information from different sources to manage the uncertainties associated with these "difficult substances" d-nb.info. By combining these different pieces of evidence in a structured and transparent way, a robust risk profile for this compound can be developed, guiding decisions on its environmental safety in a scientifically sound and resource-efficient manner.

Applications and Industrial Significance of Methyl 2 Methylthio Propionate

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, Methyl 2-(methylthio)propionate is a molecule that can be used in the synthesis of other, often more complex, chemical compounds. Chemical manufacturers who produce related thioesters and other high-impact aroma chemicals also serve a wide range of global industries, including the pharmaceutical and agrochemical sectors. thegoodscentscompany.com

While direct evidence for the use of this compound as a precursor in the synthesis of specific commercial pharmaceuticals is not extensively documented in the provided results, companies that manufacture chemical intermediates of this nature often supply the pharmaceutical industry. thegoodscentscompany.com The synthesis of related sulfur-containing compounds is an area of interest in medicinal chemistry. For instance, research has been conducted on the synthesis of mitochondria-targeted prodrugs of the antioxidant methimazole, which involves the reaction of propiolate esters with sulfur-containing molecules. researchgate.net This highlights the general utility of such chemical motifs in pharmaceutical research. thegoodscentscompany.comresearchgate.net

Similar to its role in the pharmaceutical industry, the direct application of this compound as a building block for specific, named agrochemicals is not detailed in the available information. However, the manufacturers of such chemical intermediates are known suppliers to the agrochemical industry. thegoodscentscompany.com A related compound, 3-(methylthio)propionic acid, is recognized as the simplest known phytotoxin, produced by the cassava pathogen Xanthomonas campestris manihotis, indicating that methylthio-containing structures can possess significant biological activity relevant to agriculture. nih.gov

Contributions to Flavor and Fragrance Chemistry

The role of this compound in the flavor and fragrance industry is complex, with some sources indicating it is not used directly, while its structural relatives are noted for their potent aroma profiles.

One source explicitly states that this compound has not been found in nature. flavscents.com However, structurally similar compounds are key contributors to the aroma of various natural products.

Pineapple: The related isomer, Methyl 3-(methylthio)propionate (B1239661), has been identified as a major ester that contributes to the flavor profile of fresh-cut pineapple juice. smolecule.com

Cheese: A series of natural methyl thio esters, including a compound identified as methyl thiopropionate, are found in aged cheeses like cheddar and camembert, contributing cheesy, fermented, and sulfurous notes. perfumerflavorist.com

These examples demonstrate the importance of the methylthio propionate (B1217596) scaffold in the characteristic aromas of certain foods.

There is conflicting information regarding the commercial application of this compound as a flavor and fragrance agent. One chemical database indicates it is "not for fragrance use" and "not for flavor use". thegoodscentscompany.com

Conversely, other evidence suggests a role for related compounds in the industry:

The isomer Methyl 3-(methylthio)propionate is used in the food industry for its flavor and in the fragrance industry for its scent characteristics. smolecule.comsigmaaldrich.com It is described as having organoleptic properties that include notes of garlic, onion, vegetable, and sulfurous tomato. sigmaaldrich.com

The ethyl ester analog, Ethyl 2-methyl-2-(methylthio)propionate , is noted for its sulfurous and green tropical fruit odor and is primarily used in fruit flavors, especially for pineapple and berry profiles. thegoodscentscompany.com

Companies such as Classic Flavors & Fragrances, Inc. have been listed as suppliers of this compound, implying its availability for use in this sector. buyersguidechem.combuyersguidechem.com

The table below summarizes the organoleptic properties of compounds structurally related to this compound.

| Compound Name | Aroma/Flavor Description | Application |

| Methyl 3-(methylthio)propionate | Garlic, onion, vegetable, sulfurous, tomato | Flavors and fragrances |

| Ethyl 2-methyl-2-(methylthio)propionate | Sulfurous; green tropical fruit in dilution | Fruit flavors (pineapple, berry) |

| Natural Methyl Thio Esters (general) | Cheesy, fermented, sulfurous, cooked allium, tropical, overripe fruit | Flavors |

This table is based on data for related compounds and may not reflect the properties of this compound itself. thegoodscentscompany.comperfumerflavorist.comsigmaaldrich.com

Research Chemical and Specialty Applications

This compound is sold by chemical suppliers as a biochemical for research purposes. scbt.com It is explicitly labeled for "For Research Use Only" and not for therapeutic or diagnostic applications. scbt.com This indicates its use in laboratory settings for experimental chemistry and proteomics research. scbt.com

The utility of related thioesters in scientific studies is also documented. For example, Methyl 3-(methylthio)propionate has been used as a precursor to synthesize 3-methiolpropionate (MMPA) to investigate the demethylation process by certain marine bacteria. smolecule.comsigmaaldrich.com It has also been employed as a tool to study methionine catabolism in Lactococci. smolecule.com These applications underscore the value of methylthio esters as research chemicals for exploring specific biochemical pathways and metabolic processes. smolecule.comsigmaaldrich.com

Use in Proteomics Research (for related compounds)

Proteomics, the large-scale study of proteins, utilizes a variety of chemical tools to understand protein structure, function, and interactions. nih.gov While there is no direct evidence of this compound being used in proteomics, the chemistry of related thioesters is of significant interest.

Thioesters are crucial in chemical protein synthesis, particularly in a method called native chemical ligation (NCL). nih.govchemrxiv.org This technique allows for the construction of large proteins from smaller synthetic peptides. The reactivity of the thioester functional group enables the formation of a native peptide bond at a specific ligation site. nih.gov Researchers have developed Förster Resonance Energy Transfer (FRET)-based assays to investigate the reactivity of various thioesters, which is critical for optimizing NCL and other bioconjugation techniques. nih.govchemrxiv.org These studies often explore how different chemical structures surrounding the thioester bond influence its stability and reactivity. nih.gov

Applications in Biochemical and Metabolic Studies

In the realm of biochemistry, thioesters are fundamental intermediates in numerous metabolic pathways. wikipedia.org The most well-known example is acetyl-Coenzyme A (acetyl-CoA), a thioester that plays a central role in the citric acid cycle and fatty acid metabolism. wikipedia.orglibretexts.org The high-energy nature of the thioester bond makes these molecules excellent acyl group donors. nih.govlibretexts.org

The propionate moiety of this compound suggests a potential link to propionate metabolism. Propionyl-CoA, a thioester derived from the breakdown of certain amino acids and odd-chain fatty acids, is metabolized through the methylcitrate cycle in many bacteria and fungi. nih.govmdpi.com This pathway is essential for the detoxification of propionate and for providing intermediates for central metabolism. nih.gov Studies on propionate metabolism are crucial for understanding microbial physiology and for identifying potential drug targets in pathogenic organisms. nih.govresearchgate.net For instance, the enzymes of the methylcitrate cycle are being investigated as potential targets for anti-infective drugs. nih.gov

Furthermore, compounds containing a methylthio group are involved in various biological processes. For example, 3-(methylthio)propionic acid is an intermediate in mammalian methionine metabolism. nih.gov The study of such compounds helps to elucidate complex metabolic networks and the roles of sulfur-containing molecules in biology.

Computational Chemistry and Cheminformatics for Methyl 2 Methylthio Propionate

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling of Methyl 2-(methylthio)propionate involves the use of computational techniques to simulate its three-dimensional structure and predict its physicochemical properties. These models are foundational for understanding the compound's interactions at a molecular level. Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a deeper insight into the electronic structure and reactivity of the molecule.

Key molecular properties of this compound that can be determined through these calculations include its molecular formula (C5H10O2S) and molecular weight (approximately 134.19 g/mol ). epa.gov Advanced calculations can also predict its monoisotopic mass, which is a more precise measure of its mass at the atomic level. epa.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O2S | epa.gov |

| Average Mass | 134.19 g/mol | epa.gov |

| Monoisotopic Mass | 134.040151 g/mol | epa.gov |

These computational models are essential for the subsequent stages of in silico analysis, including the prediction of its environmental fate and toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property. For this compound, QSAR studies would aim to predict its biological effects based on its molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.

The development of QSAR models is a multistep process that includes data collection, calculation of molecular descriptors, model generation, and validation. nih.gov While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. Such studies would be instrumental in predicting its potential interactions with biological targets and flagging potential toxicities before extensive laboratory testing is undertaken. nih.gov

In Silico Prediction of Environmental Fate and Toxicity

In silico methods are increasingly used to predict the environmental fate and toxicity of chemical compounds, offering a cost-effective and ethical alternative to traditional animal testing. nih.govnih.gov These predictive models leverage the compound's structural information to estimate its persistence, bioaccumulation, and toxicity in various environmental compartments.

For this compound, in silico tools can predict a range of toxicological endpoints. nih.gov These predictions are based on established relationships between chemical substructures and known toxic effects. europa.eu The goal of these predictions is to identify potential hazards and guide further experimental testing. researchgate.net

The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data on the environmental fate and transport of chemicals, which would include estimations for this compound. epa.gov These predictions are generated using various models that consider factors like water solubility, vapor pressure, and octanol-water partition coefficient (logP). thegoodscentscompany.comflavscents.com

Table 2: Predicted Environmental Properties of this compound

| Property | Predicted Value | Source |

| Water Solubility | 1.576e+004 mg/L @ 25 °C | flavscents.com |

| Vapor Pressure | 2.733 mmHg @ 25 °C | thegoodscentscompany.comflavscents.com |

| logP (o/w) | 1.170 | thegoodscentscompany.comflavscents.com |

These in silico predictions are crucial for assessing the potential environmental risks associated with the compound and for informing regulatory decisions.

Database Mining and Cheminformatics Approaches for this compound

Database mining and cheminformatics involve the use of computational tools to extract and analyze information from large chemical and biological databases. For this compound, this approach can be used to gather existing data on its properties, synthesis, and biological activity.

Publicly accessible databases like PubChem and the EPA's CompTox Chemicals Dashboard are valuable resources. epa.govnih.gov These databases contain a wealth of information, including structural identifiers (like CAS number 33178-98-2), physicochemical properties, and links to relevant literature and patents. epa.govflavscents.comnih.gov

Cheminformatics tools can be used to search these databases for compounds with similar structures to this compound. This "read-across" approach can provide insights into its potential biological activities and toxicities based on the known properties of structurally related compounds. nih.gov

Table 3: Key Database Identifiers for this compound

| Database | Identifier |

| CAS Number | 33178-98-2 |

| DTXSID | DTXSID40338319 |

By leveraging the power of database mining and cheminformatics, researchers can efficiently gather and analyze data on this compound, accelerating the pace of research and facilitating a more comprehensive understanding of this chemical compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Stereoselective Production

The synthesis of single-enantiomer chiral compounds is a significant endeavor in medicinal chemistry and materials science, as the chirality of a molecule is often crucial to its function and efficacy. ucl.ac.uk For a compound like Methyl 2-(methylthio)propionate, which possesses a chiral center at the C2 position, the development of stereoselective synthetic routes is a key area for future research. Current synthetic methods for chiral sulfur compounds often rely on metal- or organocatalysts, which can be expensive, toxic, and may contaminate the final product. ucl.ac.uk

Future research is anticipated to focus on biocatalytic strategies, which offer a greener and more sustainable alternative. ucl.ac.uknih.gov Enzymes such as monooxygenases and lactonases have shown potential in the enantioselective synthesis of sulfur-containing compounds. ucl.ac.uk For instance, Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have been used for the enantiodivergent synthesis of optically pure sulfoxides with high enantiomeric excess. ucl.ac.ukacsgcipr.org Similarly, ene-reductases are being explored for the construction of chiral C(sp³)–S bonds through the conjugate reduction of prochiral vinyl sulfides, a method that could potentially be adapted for this compound. researchgate.net

Another promising avenue is the use of methyltransferases for the asymmetric alkylation of α-keto acids. nih.govresearchgate.net By engineering these enzymes, it may be possible to develop a biocatalytic platform for the direct enantioselective methylation of a corresponding keto-acid precursor to yield either the (S)- or (R)-enantiomer of this compound. nih.gov The development of such enzymatic and chemoenzymatic cascade reactions would represent a significant advancement in the efficient and stereoconvergent synthesis of this and related chiral sulfides. researchgate.net

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Catalyst Type | Potential Advantages | Key Research Area |

| Asymmetric Sulfoxidation | Biocatalyst (e.g., Monooxygenase) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govacsgcipr.org | Engineering enzymes for specific substrate affinity and enantiomeric output. |

| Conjugate Reduction | Biocatalyst (e.g., Ene-reductase) | Overcomes catalyst poisoning issues seen with metal catalysts. researchgate.net | Design of prochiral vinyl sulfide (B99878) precursors for this compound. |

| Asymmetric α-Alkylation | Biocatalyst (e.g., Methyltransferase) | High turnover numbers, potential for fully biocatalytic process. nih.gov | Mining and engineering of methyltransferases with desired substrate specificity. |

| Chiral Auxiliary-Mediated Synthesis | Chemical (e.g., Camphorsultam) | Established methodology for asymmetric synthesis. sigmaaldrich.com | Optimization of reaction conditions and removal of the chiral auxiliary. |

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of trace levels of this compound in various matrices, such as environmental samples or biological fluids, will require the development of sensitive and selective analytical methods. Future research in this area will likely focus on the application of advanced hyphenated spectroscopic and chromatographic techniques. nih.govnih.govlongdom.org

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the separation and identification of volatile and non-volatile compounds, respectively. nih.govlongdom.org For a relatively volatile compound like this compound, GC-MS would be a suitable technique. The development of methods using high-resolution mass spectrometry would allow for accurate mass measurements and enhanced specificity. For non-volatile derivatives or in complex matrices, LC-MS, particularly with techniques like tandem mass spectrometry (MS-MS), would provide the necessary selectivity and sensitivity for trace analysis. nih.gov

The use of advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy can provide detailed structural information. jove.comthegoodscentscompany.com While these are typically used for structure elucidation of pure compounds, their hyphenation with chromatographic techniques (e.g., LC-NMR) can enable the analysis of components in complex mixtures without the need for extensive purification. nih.gov

Table 2: Prospective Analytical Techniques for Trace Analysis

| Technique | Principle | Potential Application for this compound |

| GC-MS | Separation by boiling point and interaction with a stationary phase, followed by mass-based detection. nih.gov | Quantification in air, water, and soil samples; analysis of volatile organic compound profiles. |

| LC-MS/MS | Separation by polarity, followed by tandem mass spectrometry for specific detection. nih.gov | Analysis in biological fluids (blood, urine); detection of metabolites. |

| LC-NMR | Separation by liquid chromatography followed by structural elucidation using NMR. nih.gov | Identification of unknown metabolites and degradation products in complex mixtures. |

| Headspace-SPME-GC-MS | Extraction and concentration of volatile compounds from a sample's headspace prior to GC-MS analysis. | Ultra-trace analysis in food and beverage samples to assess aroma contribution. |

Comprehensive Toxicological and Ecotoxicological Profiling

Currently, there is a significant lack of comprehensive toxicological and ecotoxicological data for this compound. Future research must focus on a thorough evaluation of its potential effects on human health and the environment.

Toxicological studies should investigate a range of endpoints, including acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. While general information on esters suggests a range of toxicities, specific data for this compound is needed. noaa.gov Given that it is an organosulfur compound, its metabolic fate and potential for bioaccumulation should also be a key area of investigation.

Ecotoxicological profiling will be crucial to understand the environmental impact of this compound. Studies should assess its toxicity to a variety of aquatic and terrestrial organisms. The biodegradation of organosulfur compounds in the environment is a complex process, and research should be directed at understanding the pathways and rates of degradation of this compound in different environmental compartments. nih.govwur.nl The potential for this compound to act as a substrate or inhibitor in microbial processes, such as mercury methylation in peatland soils, is another area that warrants investigation. acs.org

Exploration of New Biological Activities and Therapeutic Applications

Organosulfur compounds, as a class, are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. elsevierpure.comnih.govresearchgate.netmdpi.comresearchgate.net This suggests that this compound may have untapped therapeutic potential that warrants future exploration.

Research should be directed towards screening this compound for various pharmacological activities. For instance, its potential as an anti-inflammatory agent could be investigated by studying its effects on inflammatory mediators such as nitric oxide, prostaglandins, and various interleukins. elsevierpure.comnih.govresearchgate.netmdpi.com Furthermore, its antimicrobial activity against a broad spectrum of bacteria and fungi should be systematically evaluated. nih.govmedipol.edu.tr The discovery of any significant biological activity would open up new avenues for its application in medicine and agriculture.

Sustainable Production and Environmental Mitigation Strategies

The principles of green chemistry should guide the future development of production methods for this compound. This includes the use of renewable feedstocks, energy-efficient processes, and the minimization of waste. jove.comencyclopedia.pub